molecular formula C21H21N B085728 Cyproheptadine CAS No. 129-03-3

Cyproheptadine

Cat. No. B085728
CAS RN: 129-03-3
M. Wt: 287.4 g/mol
InChI Key: JJCFRYNCJDLXIK-UHFFFAOYSA-N
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Patent
US04889857

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and N-methylpiperazine, the reactin is similarly carried out as Reference example 2 to give 2-(4-methyl-1-piperazinylmethyl) morpholine.trihydrochloride as white crystals, melting at 210°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[CH2:4]1.[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.CN1CCC(=C2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)CC1>>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([CH2:2][CH:3]2[O:8][CH2:7][CH2:6][NH:5][CH2:4]2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1CN(CCO1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.